molecular formula C17H26BNO4S B1531969 1-((2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine CAS No. 1704067-50-4

1-((2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine

Cat. No. B1531969
CAS RN: 1704067-50-4
M. Wt: 351.3 g/mol
InChI Key: POAAAQCDRUNISV-UHFFFAOYSA-N
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Description

The compound “1-((2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine” is an organic intermediate with borate and sulfonamide groups . It is synthesized through nucleophilic and amidation reactions . This compound is part of the organoboron compounds, which are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .

Scientific Research Applications

Synthesis and Crystal Structure

A study by Huang et al. (2021) focused on the synthesis and crystal structure analysis of boric acid ester intermediates with benzene rings, including compounds related to 1-((2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine. These compounds were obtained via a three-step substitution reaction, and their structures were confirmed by various spectroscopic methods and X-ray diffraction. This research sheds light on the physicochemical properties and conformational stability of such compounds, which are essential for further applications in medicinal chemistry and material science (Huang et al., 2021).

Anticancer Applications

Redda et al. (2011) explored the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as potential anticancer agents. This study underlines the importance of structural modifications in enhancing the cytotoxic effects of these compounds against various cancer cell lines, providing a foundation for the development of new anticancer drugs (Redda et al., 2011).

Organocatalysis

Singh et al. (2013) demonstrated the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. The study highlights the potential of pyrrolidine-based catalysts in stereoselective synthesis, contributing to the advancement of synthetic methodologies in organic chemistry (Singh et al., 2013).

Material Science Applications

Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties, showcasing the role of pyrrolidine and related structures in the development of high-performance polymers with exceptional thermal stability, low dielectric constants, and optical transparency. Such materials have potential applications in the electronics and aerospace industries (Liu et al., 2013).

properties

IUPAC Name

1-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4S/c1-13-8-9-14(18-22-16(2,3)17(4,5)23-18)12-15(13)24(20,21)19-10-6-7-11-19/h8-9,12H,6-7,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAAAQCDRUNISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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